molecular formula C16H15N3OS B5757605 5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B5757605
M. Wt: 297.4 g/mol
InChI Key: NWPUKDHMACGPOS-UHFFFAOYSA-N
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Description

5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate hydrazides with carbon disulfide and subsequent reaction with benzyl halides. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as potassium hydroxide .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while substitution reactions can produce a variety of functionalized triazole compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria and fungi. In cancer cells, the compound inhibits enzymes like topoisomerase, which are essential for DNA replication and cell division .

Comparison with Similar Compounds

Similar Compounds

Biological Activity

5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article delves into the synthesis, biological properties, and potential applications of this compound, supported by data tables and research findings.

Overview of this compound

Chemical Structure and Properties

The chemical structure of this compound is characterized by its triazole ring and functional groups that contribute to its biological activity. The compound can be synthesized through various methods involving cyclization reactions with appropriate hydrazides and carbon disulfide under specific conditions.

Synthesis Methods

The synthesis typically involves:

  • Cyclization of hydrazides with carbon disulfide.
  • Reactions with benzyl halides in the presence of solvents like ethanol or methanol and catalysts such as potassium hydroxide.

Antimicrobial Activity

The compound has been shown to exhibit significant antimicrobial properties. Studies indicate that at concentrations ranging from 31.25 to 125 µg/mL, it demonstrates activity against various bacterial strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, as well as the fungal strain Candida albicans .

Minimum Inhibitory Concentration (MIC) Values:

MicroorganismMIC (µg/mL)
Escherichia coli62.5
Staphylococcus aureus31.25
Pseudomonas aeruginosa31.25
Candida albicans62.5

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown potential in anticancer applications. It acts by inhibiting crucial enzymes involved in DNA replication and cell division, such as topoisomerase .

Case Study: Anticancer Efficacy

A comparative study on various derivatives indicated that compounds similar to this compound exhibited IC50 values ranging from 13.004 µg/mL to higher values depending on structural variations .

The mechanism by which this compound exerts its biological effects involves:

  • Disruption of microbial cell membranes , leading to cell death.
  • Inhibition of key enzymes in cancer cells that are essential for proliferation.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other triazole derivatives:

Compound NameActivity TypeMIC/IC50 (µg/mL)
5-benzyl-4-(3,4-dimethoxyphenethyl)-2H-triazolAnticancer28.399
N-(5-benzyl-4-(tert-butyl)thiazol)AntitumorNot specified

Properties

IUPAC Name

3-benzyl-4-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-20-14-9-7-13(8-10-14)19-15(17-18-16(19)21)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWPUKDHMACGPOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NNC2=S)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

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